2-氨基-5-羟基苯甲酸甲酯

描述

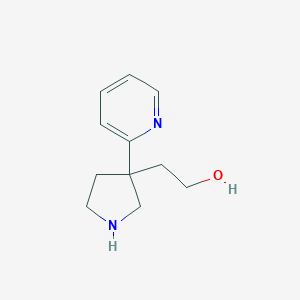

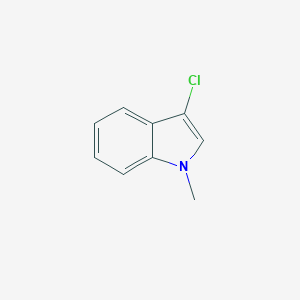

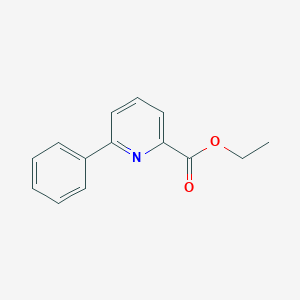

“Methyl 2-amino-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as “Methyl 5-Hydroxyanthranilate” and "2-amino-5-hydroxybenzoic acid methyl ester" .

Synthesis Analysis

The compound is synthesized by refluxing 2-amino-5-hydroxybenzoic acid in methanol. The molecular structure of the compound is determined by single crystal X-ray diffraction .Molecular Structure Analysis

“Methyl 2-amino-5-hydroxybenzoate” crystallizes in the orthorhombic space group P212121 with a = 4.973 (2) Å, b = 10.923 (5) Å, c = 14.074 (6) Å, Z = 4 and V = 764.4 (6) Å3 .Chemical Reactions Analysis

DFT is used to compute HOMO–LUMO energy levels, to predict the reactivity of substituents (NH2 and OH), and to determine the nucleophilic character of these two groups .Physical And Chemical Properties Analysis

“Methyl 2-amino-5-hydroxybenzoate” has a molecular weight of 167.16 g/mol . It appears as a light yellow to brown powder or crystal . Other properties such as boiling point, melting point, and density are not specified in the available sources .科学研究应用

2-氨基-5-羟基苯甲酸甲酯:综合分析:

合成与结构分析

2-氨基-5-羟基苯甲酸甲酯是通过在甲醇中回流2-氨基-5-羟基苯甲酸合成的。 其分子结构已通过单晶X射线衍射确定,表明其在结构分析研究中的潜在应用 .

光谱表征

该化合物的优化结构显示出对称性,这对光谱表征具有重要意义。 这种应用对于理解该化合物的电子性质和行为至关重要 .

计算化学

使用密度泛函理论 (DFT) 的计算研究用于计算 HOMO-LUMO 能级,预测反应性和确定亲核性。 这表明在计算化学中应用于预测分子行为 .

作用机制

Target of Action

Methyl 2-amino-5-hydroxybenzoate, also known as 5-Hydroxyanthranilic Acid Methyl Ester, is a derivative of 2-aminobenzoic acid 2-aminobenzoic acid and its derivatives are known to be important precursors for dyes, polymers, and also act as good chelating agents in coordination chemistry .

Mode of Action

It’s known that the orientation and nature of substituents on the benzene ring favor the formation of a stable six-membered ring via hydrogen bonding, which plays a key role in the properties of the investigated compound . The natural bond orbital (NBO) population analysis demonstrates that the hyperconjugative effect between the donor lone pairs located on the carbonyl oxygen atom and the N–H group, via the l p O → σ * (N–H) 1,6-remote interaction, is responsible for the preferred conformation .

Biochemical Pathways

Methyl 2-amino-5-hydroxybenzoate is used in the synthesis of a wide range of chemicals, dyes, and pharmaceuticals . It is also used to synthesize medicinally important heterocycles such as 4 H -3,1-benzoxazin-4-ones and 3 H -quinazolin-4-ones . .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . The compound’s lipophilicity, measured as Log Po/w, ranges from 0.5 to 2.32 , suggesting that it may have good membrane permeability. , which are important factors in drug metabolism and transport.

Result of Action

Given its role as a precursor in the synthesis of various chemicals, dyes, and pharmaceuticals, it can be inferred that its action would result in the production of these compounds .

Action Environment

It is known that the compound is stable under normal storage conditions

安全和危害

While specific safety and hazard information for “Methyl 2-amino-5-hydroxybenzoate” is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

生化分析

Biochemical Properties

Methyl 2-amino-5-hydroxybenzoate is involved in various biochemical reactions. The orientation and nature of substituents on benzene favors the formation of a stable six-membered ring via hydrogen bonding . The hyperconjugative effect between the donor lone pairs located on the carbonyl oxygen atom and the N–H group, via the l p O → σ * (N–H) 1,6-remote interaction, is responsible for the preferred conformation .

Molecular Mechanism

The molecular mechanism of Methyl 2-amino-5-hydroxybenzoate involves interactions with various biomolecules. DFT is used to compute HOMO–LUMO energy levels, to predict the reactivity of substituents (NH2 and OH), and to determine the nucleophilic character of these two groups .

Metabolic Pathways

Methyl 2-amino-5-hydroxybenzoate is involved in various metabolic pathways. The 2-amino and 4-aminobenzoates (anthranilate and PABA) are generated by a homologous pair of aminating enzymes that divert some of the chorismate pool from within producer cells .

属性

IUPAC Name |

methyl 2-amino-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBKSTKVIIRFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356138 | |

| Record name | methyl 2-amino-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1882-72-0 | |

| Record name | Benzoic acid, 2-amino-5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Hydroxyanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of Methyl 2-amino-5-hydroxybenzoate?

A1: While the abstracts provided don't detail specific interaction types, one study utilizes Hirshfeld surface analysis to investigate these interactions in the crystal structure of Methyl 2-amino-5-hydroxybenzoate []. Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in crystals, providing insights into crystal packing, stability, and potentially physicochemical properties.

Q2: How does CLPdyn contribute to understanding Methyl 2-amino-5-hydroxybenzoate's behavior?

A2: CLPdyn, a molecular dynamics simulation code, was used to study Methyl 2-amino-5-hydroxybenzoate's behavior within a crystal structure []. This research likely focused on how the molecule interacts with others within the crystal lattice, providing information about its stability and potentially its solid-state properties.

Q3: Why is Methyl 2-amino-5-hydroxybenzoate chosen for study in the context of "very different intermolecular recognition patterns"?

A3: The research paper highlights that Methyl 2-amino-5-hydroxybenzoate was one of several compounds chosen to represent a range of "very different intermolecular recognition patterns" within crystals []. This suggests that this specific molecule exhibits unique intermolecular interactions, potentially due to its functional groups (amino, hydroxyl, ester) capable of participating in hydrogen bonding and other non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing and potentially for designing materials with desired properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)